

Evaluating the Laxative Effect of Senna: Animal Models and Protocols

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Application Note

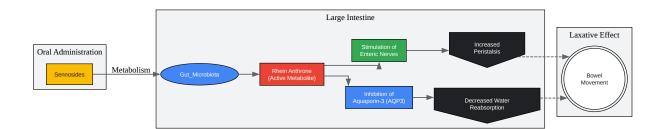
Introduction

Senna, derived from the **Senna** alexandrina plant, is a widely used natural stimulant laxative for the treatment of constipation.[1] Its primary active components are sennosides, which are anthraquinone glycosides.[2][3] Upon oral administration, sennosides are metabolized by gut bacteria into their active form, rhein anthrone.[1][4] This metabolite exerts its laxative effect through two primary mechanisms: stimulating colonic motility (peristalsis) and increasing water secretion into the colon, which softens the stool. To investigate the efficacy and underlying mechanisms of **Senna** and its derivatives, robust and reproducible animal models are essential. This document provides an overview of common animal models and detailed protocols for evaluating the laxative properties of **Senna**.

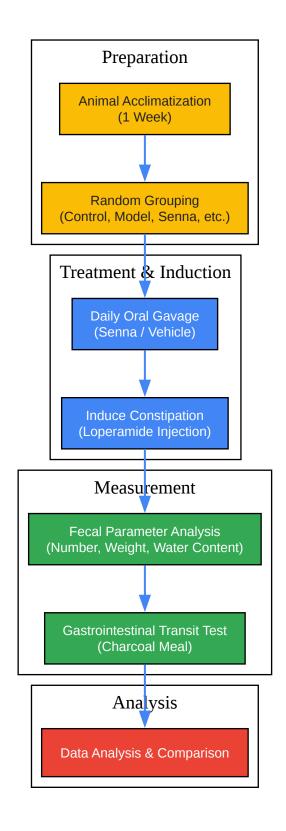
Mechanism of Action

The laxative effect of **Senna** is initiated after its active components, sennosides A and B, are metabolized by intestinal microbiota into rhein anthrone. This active metabolite stimulates the enteric nervous system to increase intestinal muscle contractions. Concurrently, it modulates water transport in the colon, partly by down-regulating the expression of aquaporin-3 (AQP3), a water channel protein in colonic epithelial cells. This inhibition of water reabsorption, combined with increased motility, leads to an increase in stool water content and facilitates defecation.









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References

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- To cite this document: BenchChem. [Evaluating the Laxative Effect of Senna: Animal Models and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192367#animal-models-for-evaluating-the-laxative-effect-of-senna]

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